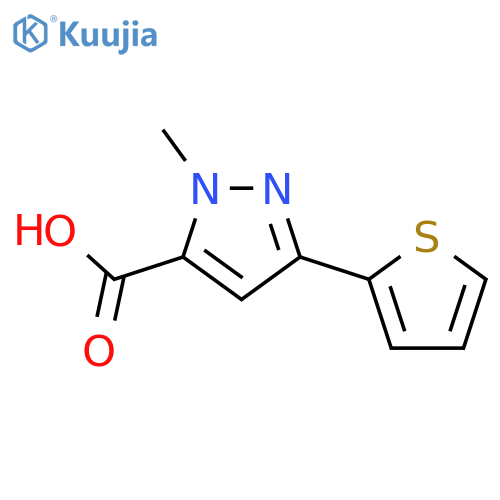

Cas no 871825-56-8 (1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid)

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

- 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid

- 2-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid

- 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid

- 1-methyl-3-(2-thienyl)pyrazole-5-carboxylic acid

- BB_SC-5923

- 871825-56-8

- BRD-K54697736-001-01-2

- 1-methyl-3-(2-thienyl)-1{H}-pyrazole-5-carboxylic acid

- F1967-0109

- EN300-238036

- 2-Methyl-5-(thiophen-2-yl)-2H-pyrazole-3-carboxylic acid

- Z1269176838

- 1-methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid, AldrichCPR

- AKOS000302363

- 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylicacid

- FT-0678797

- MFCD08271954

- FS-2305

- DTXSID10602559

- A862741

- BB 0217971

- 2-methyl-5-(thiophen-2-yl)pyrazole-3-carboxylic acid

- DB-076869

- STK392522

- 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

- BBL012442

-

- MDL: MFCD08271954

- インチ: InChI=1S/C9H8N2O2S/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13)

- InChIKey: YSTOGMCNCZGBTG-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(C2=CC=CS2)=NN1C)O

計算された属性

- せいみつぶんしりょう: 208.03100

- どういたいしつりょう: 208.031

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.44

- ゆうかいてん: 173 °C

- ふってん: 423.3°C at 760 mmHg

- フラッシュポイント: 209.8°C

- 屈折率: 1.692

- PSA: 83.36000

- LogP: 1.84680

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 3522280-250MG |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 250MG |

$100 | 2023-06-29 | |

| Chemenu | CM189201-100mg |

2-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid |

871825-56-8 | 95+% | 100mg |

$94 | 2021-08-05 | |

| Life Chemicals | F1967-0109-0.5g |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 0.5g |

$90.0 | 2023-11-21 | |

| Chemenu | CM189201-1g |

2-Methyl-5-thiophen-2-yl-2H-pyrazole-3-carboxylic acid |

871825-56-8 | 95%+ | 1g |

$113 | 2023-01-18 | |

| TRC | B530598-250mg |

1-methyl-3-(2-thienyl)-1{H}-pyrazole-5-carboxylic Acid |

871825-56-8 | 250mg |

$ 135.00 | 2022-06-07 | ||

| Enamine | EN300-238036-0.25g |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 0.25g |

$143.0 | 2024-06-19 | |

| Enamine | EN300-238036-5.0g |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 5.0g |

$452.0 | 2024-06-19 | |

| 1PlusChem | 1P004O1U-250mg |

1-METHYL-3-THIEN-2-YL-1H-PYRAZOLE-5-CARBOXYLIC ACID |

871825-56-8 | 250mg |

$103.00 | 2025-02-21 | ||

| Enamine | EN300-238036-0.05g |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 0.05g |

$131.0 | 2024-06-19 | |

| Enamine | EN300-238036-1.0g |

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

871825-56-8 | 95% | 1.0g |

$156.0 | 2024-06-19 |

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報

Professional Introduction to 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid (CAS No. 871825-56-8)

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 871825-56-8, belongs to the pyrazole family, which is well-known for its broad spectrum of pharmacological applications. The presence of a thiophene ring in its structure enhances its chemical diversity and functional potential, making it a valuable scaffold for drug discovery and development.

The< strong>1-methyl substituent at the 1-position of the pyrazole ring contributes to the compound's stability and reactivity, while the< strong>thiophen-2-yl moiety at the 3-position introduces sulfur atoms, which are known to participate in various biological interactions. The< strong>5-carboxylic acid group at the 5-position of the pyrazole ring further extends its utility as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their efficacy and selectivity. Pyrazole derivatives, in particular, have been extensively studied for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The< strong>1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid structure represents a promising candidate for further investigation due to its ability to interact with multiple biological targets.

Recent research has highlighted the potential of thiophene-pyrazole hybrids as inhibitors of various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that certain derivatives of this class can modulate the activity of kinases and other signaling proteins, leading to therapeutic benefits. The< strong>thiophen-2-yl group in< strong>1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is particularly important as it can engage in hydrogen bonding and π-stacking interactions with biological targets, enhancing binding affinity.

The< strong>5-carboxylic acid functionality provides an additional site for chemical modification, allowing researchers to tailor the compound's properties for specific applications. This versatility makes< strong>1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid a valuable building block for synthesizing novel drugs with improved pharmacokinetic profiles. For example, conjugation with other pharmacophores or derivatization to enhance solubility or metabolic stability are common strategies employed in drug development.

In addition to its pharmaceutical applications, this compound has shown promise in materials science due to its ability to form stable complexes with metal ions and other small molecules. These complexes can be used in various industrial processes, including catalysis and sensor development. The< strong>methyl group at the 1-position also contributes to the compound's overall stability, making it suitable for long-term storage and transport without significant degradation.

The synthesis of< strong>1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, reducing costs and environmental impact.

The biological activity of< strong>1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid has been evaluated through various in vitro and in vivo assays. Preliminary studies have demonstrated its potential as an inhibitor of enzymes involved in cancer cell proliferation and inflammation. Furthermore, its ability to cross cell membranes suggests that it may be suitable for oral administration, increasing its therapeutic potential.

The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. The combination of a pyrazole core with a thiophene substituent provides a unique scaffold that can be modified to target specific diseases or conditions. Researchers are particularly interested in developing derivatives that exhibit improved selectivity and reduced side effects compared to existing therapies.

In conclusion, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 871825-56-8) is a versatile heterocyclic compound with significant potential in pharmaceuticals and materials science. Its unique structural features and biological activities make it a valuable asset for drug development efforts aimed at addressing various diseases. Continued research into this compound and its derivatives will likely lead to new therapeutic breakthroughs in the coming years.

871825-56-8 (1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid) 関連製品

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)

- 313405-99-1(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)

- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)

- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)